L-Linalool

Catalog No.
S533360
CAS No.
126-91-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Linalool

CAS Number

126-91-0

Product Name

L-Linalool

IUPAC Name

(3R)-3,7-dimethylocta-1,6-dien-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1

InChI Key

CDOSHBSSFJOMGT-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L-Linalool; p-Linalool;

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Isomeric SMILES

CC(=CCC[C@](C)(C=C)O)C

The exact mass of the compound (-)-Linalool is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of linalool in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Linalool, also known as (R)-(-)-linalool or licareol, is the levorotatory enantiomer of the naturally occurring acyclic monoterpenoid alcohol linalool. Found as a major constituent in essential oils from plants like lavender and bay laurel, it is a key component in the fragrance, flavor, cosmetic, and pharmaceutical industries. Its value is intrinsically tied to its specific stereochemistry, which dictates its distinct sensory profile and biological activity, setting it apart from its dextrorotatory counterpart, (S)-(+)-linalool, and the racemic mixture. L-Linalool also serves as a valuable chiral building block for the stereoselective synthesis of other bioactive compounds and fine chemicals.

Substituting L-Linalool with its (S)-(+)-enantiomer, the racemic mixture, or related terpene alcohols like geraniol is inadvisable for applications where performance is critically dependent on sensory profile or biological specificity. The enantiomers of linalool possess demonstrably different olfactory characteristics and biological activities. Using the racemic mixture or the incorrect enantiomer can lead to significant deviations in fragrance quality, altered flavor profiles, and reduced or unexpected physiological effects in cosmetic, therapeutic, or agricultural formulations. For chemical synthesis, the specific R-configuration of L-Linalool is a non-negotiable requirement for its use as a chiral precursor. Therefore, procurement of the enantiomerically pure L-form is essential for reproducibility and achieving the targeted end-product characteristics.

Distinct Olfactory Profile: Over 10x Lower Odor Threshold Than S-(+)-Linalool

The sensory properties of linalool are strictly dependent on its stereochemistry. L-Linalool (R-form) is described as having a woody, lavender-like scent, whereas S-Linalool (S-form) is perceived as sweet and floral (petitgrain-like). Critically for formulation cost and impact, the odor detection threshold of L-Linalool is significantly lower. In water, the detection threshold for L-Linalool was 0.82 µg/kg, while the threshold for S-Linalool was 8.3 µg/kg, indicating the R-enantiomer is approximately 10.1 times more potent. A similar differential was observed in beer, with thresholds of 6.5 µg/kg for L-Linalool and 53 µg/kg for S-Linalool.

Evidence DimensionOdor Detection Threshold in Water
Target Compound Data0.82 µg/kg
Comparator Or BaselineS-(+)-Linalool: 8.3 µg/kg
Quantified Difference10.1x lower threshold (higher potency)
ConditionsOrthonasal sensory evaluation in water by a trained panel.

For fragrance and flavor applications, this means a lower concentration of L-Linalool is required to achieve a desired sensory impact, and its unique scent profile cannot be replicated by the S-enantiomer or the racemate.

Superior Anesthetic Efficacy in Aquatic Species Compared to S-(+)-Linalool

In applications requiring sedation or anesthesia, such as in aquaculture, the choice of enantiomer is critical for performance. In a study on silver catfish (Rhamdia quelen), L-Linalool (R-(−)-linalool) induced anesthesia significantly faster than S-(+)-linalool at the same concentrations. For example, at a concentration of 300 μL L-1, the time to reach stage 4 anesthesia was approximately 6 minutes for L-Linalool, compared to over 10 minutes for the S-(+)-enantiomer. While both enantiomers induced sedation similarly, L-Linalool demonstrated a clear advantage for applications where rapid anesthesia is the primary objective.

Evidence DimensionTime to Anesthesia (Stage 4)
Target Compound Data~6 minutes (at 300 μL L-1)
Comparator Or BaselineS-(+)-Linalool: >10 minutes (at 300 μL L-1)
Quantified DifferenceSignificantly faster induction of anesthesia
ConditionsBath exposure of silver catfish (Rhamdia quelen).

This demonstrates a clear, stereospecific functional advantage in a bioperformance context, making L-Linalool the more efficient choice for fish anesthesia, reducing handling time and stress on the animals.

Stereospecific Bioactivity: Potent Insect Repellent Properties

The two enantiomers of linalool can have opposing functions in plant-insect interactions. While (S)-(+)-linalool is primarily associated with attracting pollinators, L-Linalool (R-(−)-linalool) has been identified as an effective insect repellent. For example, linalool has demonstrated oviposition-deterrent and repellent properties against the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. This functional divergence means that for developing products aimed at repelling herbivores or preventing insect damage, L-Linalool is the functionally appropriate choice, whereas the S-enantiomer or the racemic mixture would be less effective or even counterproductive.

Evidence DimensionBiofunctional Role in Plant-Insect Interactions
Target Compound DataPrimarily functions as an insect repellent.
Comparator Or BaselineS-(+)-Linalool: Primarily functions as a pollinator attractant.
Quantified DifferenceOpposing biological functions
ConditionsObservations from ecological and entomological studies.

For formulation of effective and targeted agrochemicals or personal care repellents, selecting the L-enantiomer is critical to ensure the desired repellent, rather than attractant, activity.

High-Impact Fragrance Formulations with Woody or Lavender Notes

Due to its potent, low-threshold woody and lavender-like aroma, L-Linalool is the specific choice for creating high-fidelity floral and herbal fragrances. Its high odor potency allows for lower use concentrations compared to its S-(+)-counterpart, providing formulation efficiency.

Development of Anxiolytic and Sedative Functional Ingredients

The well-documented sedative and anxiolytic properties of linalool, often associated with the R-(-)-enantiomer found in lavender, make L-Linalool a primary candidate for active ingredients in aromatherapy, functional cosmetics, and phytotherapeutics aimed at stress relief and relaxation.

Formulation of 'Green' Insect Repellents and Pest Control Agents

Leveraging its specific function as an insect repellent, L-Linalool is a suitable active ingredient for environmentally friendly pest management products, including agricultural deterrents and personal repellents, where the alternative S-(+)-enantiomer could be ineffective.

Chiral Precursor for Stereoselective Chemical Synthesis

As a readily available chiral pool molecule, L-Linalool serves as a critical starting material for the asymmetric synthesis of other valuable compounds, such as certain vitamins and complex natural products, where the R-configuration is essential for the synthetic route.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3U21E3V8I2

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (67.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

126-91-0

Wikipedia

(-)-linalool

Use Classification

Fragrance Ingredients

General Manufacturing Information

1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Guo X, Rong Y, Zhang L, Ye JC. Enhancing Effect of Chiral Enhancer Linalool on Skin Permeation of Naproxen. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. 2016 Feb;38(1):55-61. doi: 10.3881/j.issn.1000-503X.2016.01.010. PubMed PMID: 26956857.
2: Api AM, Belsito D, Bhatia S, Bruze M, Calow P, Dagli ML, Dekant W, Fryer AD, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, Miyachi Y, Politano VT, Ritacco G, Salvito D, Schultz TW, Shen J, Sipes IG, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, l-linalool, CAS Registry Number 126-91-0. Food Chem Toxicol. 2016 Nov;97S:S11-S24. doi: 10.1016/j.fct.2015.12.014. Epub 2015 Dec 17. Review. PubMed PMID: 26702985.
3: Lapczynski A, Bhatia SP, Letizia CS, Api AM. Fragrance material review on l-linalool. Food Chem Toxicol. 2008 Nov;46 Suppl 11:S195-6. doi: 10.1016/j.fct.2008.06.057. Epub 2008 Jul 2. Review. PubMed PMID: 18640207.
4: Xiao ZB, Zhu JC, Feng T, Tian HX, Yu HY, Niu YW, Zhang XM. Comparison of volatile components in Chinese traditional pickled peppers using HS-SPME-GC-MS, GC-O and multivariate analysis. Nat Prod Res. 2010 Dec;24(20):1939-53. doi: 10.1080/14786419.2010.506875. PubMed PMID: 21108121.
5: Miyazawa M, Hashidume S, Takahashi T, Kikuchi T. Aroma evaluation of gamazumi (Viburnum dilatatum) by aroma extract dilution analysis and odour activity value. Phytochem Anal. 2012 May-Jun;23(3):208-13. doi: 10.1002/pca.1344. Epub 2011 Aug 21. PubMed PMID: 21858881.
6: Lu ZM, Tao WY, Xu HY, Lim J, Zhang XM, Wang LP, Chen JH, Xu ZH. Analysis of volatile compounds of Antrodia camphorata in submerged culture using headspace solid-phase microextraction. Food Chem. 2011 Jul 15;127(2):662-8. doi: 10.1016/j.foodchem.2010.12.111. Epub 2011 Jan 8. PubMed PMID: 23140716.
7: Ordaz G, D'Armas H, Yáñez D, Moreno S. [Chemical composition of essential oils from leaves of Helicteres guazumifolia (Sterculiaceae), Piper tuberculatum (Piperaceae), Scoparia dulcis (Arecaceae) and Solanum subinerme (Solanaceae) from Sucre, Venezuela]. Rev Biol Trop. 2011 Jun;59(2):585-95. Spanish. PubMed PMID: 21721229.
8: Xia Y, Zhang B, Li W, Xu G. Changes in volatile compound composition of Antrodia camphorata during solid state fermentation. J Sci Food Agric. 2011 Oct;91(13):2463-70. doi: 10.1002/jsfa.4488. Epub 2011 Aug 5. PubMed PMID: 21823126.
9: Talei GR, Meshkatalsadat MH. Antibacterial activity and chemical constitutions of essential oils of Thymus persicus and Thymus eriocalyx from west of Iran. Pak J Biol Sci. 2007 Nov 1;10(21):3923-6. PubMed PMID: 19090255.
10: Liu JH, Gao YQ, Huo X. [Studies on the chemical constituents of the volatile oil from Radix Cudramiae]. Zhongguo Zhong Yao Za Zhi. 2003 Nov;28(11):1047-9. Chinese. PubMed PMID: 15615414.
11: Warsito W, Palungan MH, Utomo EP. Profiling study of the major and minor components of kaffir lime oil (Citrus hystrix DC.) in the fractional distillation process. Pan Afr Med J. 2017 Aug 21;27:282. doi: 10.11604/pamj.2017.27.282.9679. eCollection 2017. PubMed PMID: 29187951; PubMed Central PMCID: PMC5660901.

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